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1-(But-2-en-1-yl)-1H-indol-7-amine

Cat. No.: B13075181
M. Wt: 186.25 g/mol
InChI Key: JXYLEKPIPBSORT-NSCUHMNNSA-N
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Description

Significance of Indole (B1671886) Derivatives in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of pharmacological activities. nih.govresearchgate.net The versatility of the indole scaffold allows it to interact with a wide array of biological targets, leading to the development of drugs for various therapeutic areas. nih.gov The ability to easily modify the indole ring at multiple positions enables the synthesis of large libraries of compounds for drug discovery programs. researchgate.net

The significance of indole derivatives is underscored by their presence in numerous natural products with potent biological effects, such as the anti-cancer agent vincristine (B1662923) and the antihypertensive drug reserpine. nih.gov Furthermore, many synthetic indole-containing molecules have been successfully developed into commercial drugs.

Overview of Indole Scaffold Bioactivity

The bioactivity of the indole scaffold is exceptionally diverse, with derivatives demonstrating a wide range of therapeutic properties. This broad activity is a key reason for the enduring interest in synthesizing and evaluating new indole-based compounds. nih.govresearchgate.net Some of the most prominent biological activities associated with the indole scaffold include:

Anticancer Activity: Indole derivatives have been extensively studied for their potential to inhibit cancer cell growth through various mechanisms. nih.govresearchgate.net

Anti-inflammatory Effects: Many indole-based compounds exhibit anti-inflammatory properties. nih.gov

Antimicrobial and Antiviral Properties: The indole scaffold is a key component in compounds designed to combat bacterial, fungal, and viral infections. nih.govresearchgate.net

Neurological Activity: The structural similarity of indole to the neurotransmitter serotonin (B10506) has led to the development of indole derivatives that act on the central nervous system, with applications as antidepressants and antipsychotics. nih.gov

The table below provides a summary of the diverse biological activities reported for various indole derivatives, illustrating the broad therapeutic potential of this chemical class.

Biological ActivityExamples of Investigated Indole Derivatives
AnticancerVincristine, Vinblastine, various synthetic derivatives
Anti-inflammatoryIndomethacin (B1671933), other synthetic analogues
AntimicrobialVarious synthetic indole-based compounds
AntiviralCompounds targeting viral replication
NeurologicalSerotonin, Melatonin, synthetic psychoactive compounds

Due to the lack of specific research on 1-(but-2-en-1-yl)-1H-indol-7-amine, no detailed research findings or data tables for this compound can be presented. The information provided above is based on the well-established significance and bioactivity of the broader class of indole derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2 B13075181 1-(But-2-en-1-yl)-1H-indol-7-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-[(E)-but-2-enyl]indol-7-amine

InChI

InChI=1S/C12H14N2/c1-2-3-8-14-9-7-10-5-4-6-11(13)12(10)14/h2-7,9H,8,13H2,1H3/b3-2+

InChI Key

JXYLEKPIPBSORT-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CN1C=CC2=C1C(=CC=C2)N

Canonical SMILES

CC=CCN1C=CC2=C1C(=CC=C2)N

Origin of Product

United States

Preclinical Pharmacological Investigations of 1 but 2 En 1 Yl 1h Indol 7 Amine and Indole Derivatives

In Vitro Biological Activities

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. Researchers have extensively modified the indole ring to explore and enhance its therapeutic properties, leading to the discovery of potent antiparasitic, anticancer, antimicrobial, and anti-inflammatory agents.

The indole nucleus has proven to be a promising chemotype for the development of new antiparasitic drugs. nih.gov While specific data on 1-(But-2-en-1-yl)-1H-indol-7-amine is unavailable, various other indole derivatives have demonstrated significant in vitro activity against several parasites.

For instance, a series of pyrimido[1,2-a]benzimidazole (B3050247) derivatives, which contain a fused indole-like system, have been evaluated for their antiparasitic effects. One such derivative, with a 3-fluorophenyl substituent, showed excellent activity against Leishmania major promastigotes and amastigotes, with EC50 values in the nanomolar range. mdpi.com Another compound in the same series, 2a, was also identified as a potent new antiparasitic agent against Leishmania major. mdpi.com Furthermore, compound 3b from this class of molecules displayed considerable selective activity against Toxoplasma gondii. mdpi.com

In the context of antiplasmodial activity, endophytic fungi from Panama have been a source of novel compounds. nih.gov While not indole derivatives themselves, the study highlights the methodology for screening natural products for antiparasitic activity against Plasmodium falciparum, Trypanosoma cruzi, and Leishmania donovani. nih.gov

Table 1: Antiparasitic Activity of Selected Indole-Related Derivatives

Compound/ClassParasiteActivity MetricValueReference
Pyrimido[1,2-a]benzimidazole derivative (with 3-fluorophenyl substituent)Leishmania majorEC50Nanomolar range mdpi.com
Compound 2a (Pyrimido[1,2-a]benzimidazole derivative)Leishmania major-Excellent activity mdpi.com
Compound 3b (Pyrimido[1,2-a]benzimidazole derivative)Toxoplasma gondii-Considerable selective activity mdpi.com

This table presents data for indole-related derivatives due to the absence of specific data for this compound.

Indole derivatives are well-documented for their anticancer properties, acting through various mechanisms to inhibit tumor growth. mdpi.com

Numerous studies have demonstrated the ability of indole derivatives to inhibit the proliferation of cancer cells and induce programmed cell death (apoptosis). For example, a novel series of methylene-substituted diindolylmethanes (C-DIMs) have been shown to inhibit the proliferation of estrogen receptor-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-453, with IC50 values between 1-5 µM. springermedizin.de Interestingly, these compounds were found to induce autophagic cell death rather than apoptosis. springermedizin.de

In another study, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives were evaluated for their anticancer effects. nih.gov Compounds 4g, 4a, and 4c exhibited potent activity against the HCT-116 colon cancer cell line with IC50 values of 7.1, 10.5, and 11.9 µM/ml, respectively. nih.gov These active derivatives were found to arrest the cell cycle at the S and G2/M phases. nih.gov

Furthermore, quinazolinedione derivatives have been investigated for their apoptosis-inducing properties in MCF-7 breast cancer cells. nih.gov Two derivatives in the series significantly reduced cell viability in a dose-dependent manner, primarily through the intrinsic apoptotic pathway, as evidenced by the upregulation of caspase-9 and p53, and the downregulation of Bcl-2. nih.gov

Imipramine, though not a direct indole derivative, has been shown to trigger apoptosis in glioblastoma cells through both extrinsic and intrinsic pathways. nih.gov It led to the activation of cleaved caspase-3 and an increase in the sub-G1 population, indicative of apoptotic cell death. nih.gov

Table 2: Inhibition of Cell Proliferation and Apoptosis Induction by Indole Derivatives

Compound/ClassCell LineActivityIC50/EffectReference
Methylene-substituted DIMs (C-DIMs)MDA-MB-231, MDA-MB-453 (Breast Cancer)Inhibition of proliferation1-5 µM springermedizin.de
2-(Thiophen-2-yl)-1H-indole derivative (4g)HCT-116 (Colon Cancer)Inhibition of proliferation7.1 µM/ml nih.gov
Quinazolinedione derivativesMCF-7 (Breast Cancer)Induction of apoptosisUpregulation of caspase-9 and p53 nih.gov
ImipramineU-87 MG, GBM8401 (Glioblastoma)Induction of apoptosisIncreased cleaved caspase-3 nih.gov

This table presents data for various indole and related derivatives due to the absence of specific data for this compound.

Indole derivatives exert their anticancer effects by interacting with a variety of molecular targets crucial for cancer progression. The enzyme indoleamine 2,3-dioxygenase (IDO), which contains an indole structure, has been identified as a pro-apoptotic mediator in melanoma cells upon activation of death receptors. nih.gov Its induction leads to apoptosis via mitochondrial damage-dependent ROS accumulation. nih.gov

The activator protein-1 (AP-1) signaling pathway, which is implicated in apoptosis and cancer development, can be modulated by natural chemopreventive compounds. nih.gov Studies in HT-29 colon cancer cells have shown that various natural compounds can modulate AP-1 activity. nih.gov

Furthermore, radiation therapy can induce immunogenic modulation in tumor cells, including an increase in the expression of antigen processing machinery (APM) components and cell-surface exposure of calreticulin. nih.gov This process, mediated by endoplasmic reticulum (ER) stress, renders the surviving tumor cells more susceptible to T-cell killing. nih.gov

Newly designed indole-6-carboxylate ester derivatives have been evaluated as receptor tyrosine kinase inhibitors. nih.gov Compounds 4a and 6c were identified as the most effective cytotoxic agents, targeting EGFR and VEGFR-2 respectively. They were shown to arrest cancer cells in the G2/M phase and induce the extrinsic apoptosis pathway. nih.gov

Table 3: Modulation of Specific Cancer-Related Targets by Indole Derivatives

Compound/ClassTargetEffectReference
Indoleamine 2,3-dioxygenase (IDO)Apoptosis SignalingPro-apoptotic mediator in melanoma nih.gov
Indole-6-carboxylate ester (4a)EGFRInhibition of tyrosine kinase activity nih.gov
Indole-6-carboxylate ester (6c)VEGFR-2Inhibition of tyrosine kinase activity nih.gov

This table presents data for various indole derivatives due to the absence of specific data for this compound.

The indole core is a key pharmacophore in the development of new antimicrobial and antitubercular agents. While specific data for this compound is lacking, a wealth of research highlights the potential of other indole derivatives.

A series of ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylates, which are structurally related to indoles, exhibited potent in vitro activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant (MDR) strains, with minimum inhibitory concentrations (MICs) ranging from 4–32 μg/mL. rsc.org Several of these compounds also showed moderate to good activity against extensively drug-resistant (XDR) strains. rsc.org

Similarly, another study on substituted 7-methyl and 7-formylindolizines identified compound 4 as a promising anti-mycobacterial agent with MIC values of 4 and 32 μg/mL against H37Rv and MDR strains, respectively. researchgate.net

In the realm of broader antimicrobial activity, a study evaluating nonsteroidal anti-inflammatory drugs (NSAIDs) found that ketoprofen, piroxicam, and celecoxib (B62257) exhibited antimicrobial effects against Enterococcus faecalis. nih.gov The MIC values were 3.12, 25, and 25 mg/ml for ketoprofen, piroxicam, and celecoxib, respectively. nih.gov Another in vitro study demonstrated that both Triton irrigation and 4% sodium hypochlorite (B82951) were able to reduce bacterial DNA load and diversity in a tooth model. nih.gov

Table 4: Antimicrobial and Antitubercular Activity of Indole Derivatives

Compound/ClassMicroorganismActivity MetricValueReference
Ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylatesM. tuberculosis H37Rv, MDR-MTBMIC4–32 μg/mL rsc.org
Substituted 7-methyl and 7-formylindolizine (4 )M. tuberculosis H37Rv, MDR strainsMIC4 and 32 μg/mL researchgate.net
KetoprofenEnterococcus faecalisMIC3.12 mg/ml nih.gov

This table presents data for indole-related derivatives due to the absence of specific data for this compound.

Indole derivatives have long been recognized for their anti-inflammatory effects, with indomethacin (B1671933) being a classic example of an indole-containing non-steroidal anti-inflammatory drug (NSAID). nih.govacs.org The anti-inflammatory actions of many indole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. researchgate.net

A study on new indole derivatives, specifically 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives, identified compounds S3, S7, and S14 as having significant anti-inflammatory activity. nih.govresearchgate.net Compound S3, in particular, was found to selectively inhibit COX-2 expression, which is a desirable property for reducing gastrointestinal side effects associated with non-selective COX inhibitors. nih.govresearchgate.net

Another investigation into heterocyclic indole derivatives synthesized chalcones and their corresponding pyrazoline and azo compounds. nih.gov Many of these compounds showed promising anti-inflammatory activity, with 3-[1-acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole (compound 7) being the most potent. nih.gov

Furthermore, a study on indole and amide derivatives of ursolic acid demonstrated that these compounds could significantly reduce the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, and PGE2) and mediators like iNOS and COX-2 in RAW 264.7 macrophage cells. chemrxiv.org

Table 5: Anti-inflammatory Activity and Cyclooxygenase Inhibition by Indole Derivatives

Compound/ClassModelKey FindingReference
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide (S3)In vitro COX assaySelective COX-2 inhibition nih.govresearchgate.net
3-[1-acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole (7)Carrageenan-induced edema in ratsPotent anti-inflammatory activity nih.gov
Indole derivatives of ursolic acidRAW 264.7 macrophagesReduction of pro-inflammatory cytokines and mediators chemrxiv.org

This table presents data for various indole derivatives due to the absence of specific data for this compound.

Neuropharmacological Effects (e.g., Serotonin (B10506) Receptor Modulation, Cholinesterase Inhibition)

The indole nucleus is a core component of the neurotransmitter serotonin, making indole derivatives prime candidates for investigation into their effects on the central nervous system. pcbiochemres.com Research has shown that various indole derivatives can interact with multiple receptor systems and enzymes involved in neurotransmission.

Serotonin Receptor Modulation: Many indole-containing compounds exhibit affinity for serotonin (5-HT) receptors. mdpi.com For instance, certain arylpiperazine derivatives of indole have been identified as ligands for 5-HT1A and 5-HT2A receptors, suggesting potential anxiolytic, antidepressant, and pro-cognitive properties. mdpi.com The psychoactive effects of some indole alkaloids, like ibogaine, are also mediated in part by their interaction with serotonin receptors. wikipedia.org Given that this compound possesses the fundamental indole scaffold, it is plausible that it could modulate serotonin receptor activity, although specific receptor binding affinities and functional effects remain undetermined.

Cholinesterase Inhibition: Indole derivatives have also been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. ijpsr.comresearchgate.net Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. nih.gov For example, certain 1H-isoindole-1,3(2H)-dione derivatives have demonstrated inhibitory activity against both AChE and BChE. nih.gov While there is no direct evidence, the potential for this compound to act as a cholinesterase inhibitor could be an area for future investigation.

Other Investigated Bioactivities (e.g., Antidiabetic, Antiviral, Antioxidant)

The versatility of the indole scaffold has led to the exploration of its derivatives for a multitude of other therapeutic applications. ijpsr.comresearchgate.net

Antidiabetic Activity: Some indole derivatives have shown promise in the management of diabetes. ijpsr.comresearchgate.net For example, certain compounds have been investigated for their ability to lower blood glucose levels. nih.gov The mechanisms behind these effects can be diverse and may involve various cellular targets.

Antiviral Activity: The indole nucleus is present in several antiviral drugs. pcbiochemres.com Arbidol, an indole derivative, is used as an antiviral treatment for influenza. pcbiochemres.com Other indole compounds have been investigated for their activity against a range of viruses, including HIV. researchgate.netresearchgate.net

Antioxidant Activity: The indole ring system can act as a scavenger of reactive oxygen species (ROS), which are implicated in numerous pathological processes. nih.gov This antioxidant property has been observed in various indole derivatives, suggesting a potential for neuroprotective and other beneficial effects. nih.govnrfhh.com

In Vivo Efficacy Studies in Preclinical Disease Models

Due to the absence of specific studies on this compound, this section will highlight in vivo efficacy data for related indole derivatives in various disease models.

Efficacy in Infectious Disease Models

While specific data for this compound is unavailable, other indole derivatives have been tested in preclinical models of infectious diseases. For instance, certain indole-2-carboxamides have been evaluated for their in vivo efficacy against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov These studies provide a proof-of-concept for the potential of indole-based compounds in treating parasitic infections.

Evaluation in Cancer Xenograft Models

The anticancer potential of indole derivatives is a significant area of research. eurekaselect.com Numerous studies have demonstrated the efficacy of various indole compounds in cancer xenograft models. For example, some indole derivatives have been shown to inhibit tumor growth in models of lung cancer. nih.gov The mechanisms of action are often related to the inhibition of key cellular processes like cell proliferation and invasion. eurekaselect.com A heptamethine cyanine (B1664457) dye incorporating azaindole moieties demonstrated effective tumor ablation in a mouse model under near-infrared laser irradiation. acs.org

Anti-inflammatory Response in Animal Models

Indole derivatives have shown anti-inflammatory effects in various animal models. nrfhh.commdpi.com For instance, novel indole-2-one derivatives have been synthesized and shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in mouse models of sepsis. researchgate.net These findings suggest that the indole scaffold can be a valuable starting point for the development of new anti-inflammatory agents.

Assessment of Selectivity in Preclinical Models

The selectivity of a drug candidate is a critical factor in its development, as it can influence both efficacy and safety. For indole derivatives, selectivity is often assessed against a panel of related receptors or enzymes. For example, in the context of neuropharmacology, the selectivity of a novel indole compound might be tested against different serotonin receptor subtypes or between acetylcholinesterase and butyrylcholinesterase. mdpi.com In the absence of any preclinical data for this compound, no information on its selectivity profile can be provided.

Computational Approaches in the Study of 1 but 2 En 1 Yl 1h Indol 7 Amine and Indole Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to predict the binding mode and affinity of a small molecule ligand, such as an indole (B1671886) derivative, to the active site of a target protein. jocpr.com The process involves preparing the 3D structures of both the ligand and the protein, defining a binding site on the protein, and then using a scoring function to evaluate the different possible binding poses of the ligand. nih.gov

In the study of indole analogues, molecular docking has been instrumental in identifying potential therapeutic targets and understanding the key interactions that govern binding. For instance, docking studies on various indole derivatives have revealed their potential as inhibitors for enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation. nih.govajchem-a.com These studies often show that the indole scaffold can form crucial hydrogen bonds and hydrophobic interactions within the active site of the target protein. For example, in a study of N-substituted indole derivatives, compounds with high interaction energy in docking simulations also showed potent anti-inflammatory activity. nih.gov Similarly, docking of indole-based diaza-sulphonamides against the JAK-3 protein showed binding affinities comparable to the clinically used drug Doxorubicin, highlighting their potential as inhibitors. nih.gov

While specific docking studies on 1-(But-2-en-1-yl)-1H-indol-7-amine are not widely published, the general principles from studies on analogous compounds can be applied. The butenyl substituent at the N1 position and the amine group at the C7 position would significantly influence the binding profile. The butenyl group could engage in hydrophobic interactions, while the amine group could act as a hydrogen bond donor or acceptor. The specific interactions would depend on the topology and amino acid composition of the target protein's binding site.

Table 1: Representative Molecular Docking Studies of Indole Analogues

Target ProteinIndole Analogue ClassKey Findings
Cyclooxygenase-2 (COX-2)N-substituted indole derivativesHigh correlation between docking scores and anti-inflammatory activity. nih.govajchem-a.com
JAK-3 ProteinIndole based diaza-sulphonamidesBinding affinities comparable to Doxorubicin. nih.gov
Dihydrofolate reductase (DHFR)Indole derivativesA higher number of indole moieties led to stronger binding. tandfonline.com
Pim-1 KinaseIndole derivativesHydrogen bond interactions with specific amino acids like Glu 121 are crucial for inhibitory activity. tandfonline.comnih.gov
UDP-N-acetylmuramate-alanine ligase (MurC)Indole-based heterocyclic scaffoldsSome compounds showed lower binding energy (higher affinity) than the standard drug ampicillin. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by finding a correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and experimentally determined activity. jocpr.com Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For indole derivatives, QSAR studies have been successfully applied to predict various biological activities, including antifungal, anticancer, and anti-inflammatory effects. tandfonline.comnih.govtandfonline.comnih.gov For example, a QSAR study on indole derivatives as antifungal agents against Candida albicans revealed that descriptors related to the 3D structure and electronic properties of the molecules were crucial for activity. tandfonline.comnih.govtandfonline.com The resulting model, with a high correlation coefficient (R² = 0.7884), could predict the antifungal activity of new indole compounds. tandfonline.comnih.gov

In another study focusing on the antiproliferative activity of pyrido[3,4-b]indole derivatives, QSAR models were developed for different cancer cell lines. nih.gov These models, which utilized 2D fingerprint descriptors, showed good predictive ability for the test sets of compounds. nih.gov Such studies demonstrate the power of QSAR in understanding the structural requirements for a specific biological activity and in guiding the design of more potent analogues.

A hypothetical QSAR study on a series of 7-aminoindole derivatives, including this compound, would involve synthesizing a set of related compounds with variations in the N1-substituent and other positions of the indole ring. The biological activity of these compounds would be determined, and then various molecular descriptors would be calculated. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build the QSAR model. The resulting equation would highlight which structural features are most important for the desired activity.

Table 2: Key Parameters in QSAR Modeling of Indole Derivatives

QSAR Study FocusKey Descriptors IdentifiedStatistical MethodModel Performance (Example)
Antifungal ActivityGeary autocorrelation (GATS8p), RDF descriptors (RDF045)Multiple Linear Regression (MLR)R² = 0.7884, Q² = 0.6866 tandfonline.comnih.gov
Anticancer ActivityAtom Triplet and Linear 2D fingerprint descriptorsKernel-based Partial Least Squares (KPLS)R² up to 0.99, predictive r² up to 0.70 nih.gov
SARS CoV 3CLpro InhibitionSMILES-based optimal descriptorsMonte Carlo optimizationStatistically significant models developed nih.gov
General Toxicity (LD50)Topological indicesHypermolecule approachValidated models for predicting toxicity jocpr.com

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific biological target. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive and negative ionizable groups. youtube.com Pharmacophore modeling can be ligand-based, where the model is derived from a set of active molecules, or structure-based, where it is derived from the ligand-receptor complex. nih.gov Once a pharmacophore model is generated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. youtube.comnih.gov This process is known as virtual screening. nih.gov

The indole scaffold is a common feature in many pharmacologically active compounds and has been the subject of numerous pharmacophore modeling studies. nih.govnih.govmdpi.com For example, pharmacophore models have been developed for indole derivatives targeting the serotonin (B10506) 5-HT1A receptor, Pim-1 kinase, and various other targets. nih.govresearchgate.net These models help to distill the essential structural features required for activity and can guide the design of new compounds with improved potency and selectivity. tandfonline.com

For this compound, a ligand-based pharmacophore model could be developed if a set of structurally related compounds with known activity is available. The model would likely include features such as a hydrophobic group corresponding to the butenyl chain, a hydrogen bond donor/acceptor from the 7-amino group, and an aromatic ring feature from the indole core. This model could then be used to screen virtual libraries to identify new potential hits. Alternatively, if the biological target is known, a structure-based pharmacophore could be derived from its ligand-binding pocket.

Virtual screening campaigns based on pharmacophore models have successfully identified novel inhibitors for various targets. nih.govfrontiersin.orgtandfonline.com For instance, a pharmacophore-based virtual screening for inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) led to the discovery of several new, chemically diverse compounds with inhibitory activity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. acs.org By solving Newton's equations of motion, MD simulations can provide detailed insights into the conformational flexibility of molecules, the stability of ligand-protein complexes, and the dynamics of molecular recognition processes. tandfonline.comnih.gov

MD simulations are also widely used to assess the stability of ligand-protein complexes obtained from molecular docking. tandfonline.com By simulating the complex in a solvent environment, one can observe whether the key interactions identified in the docking pose are maintained over time. tandfonline.com For example, in a study of indole derivatives as Pim-1 kinase inhibitors, MD simulations were used to confirm the stability of the hydrogen bond interactions with the crucial amino acid residue Glu 121. tandfonline.comnih.gov The simulations can also reveal the role of water molecules in mediating ligand-protein interactions and can help to refine the binding mode.

Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to its target, providing a more accurate prediction of binding affinity than docking scores alone. The molecular mechanics generalized-Born surface area (MM-GBSA) method is a popular approach for this purpose. tandfonline.com

Table 3: Applications of Molecular Dynamics Simulations in the Study of Indole Analogues

Simulation FocusKey Insights Gained
Stability of Ligand-Protein ComplexConfirmation of stable binding and key interactions over time. tandfonline.comtandfonline.comnih.gov
Conformational AnalysisUnderstanding the flexibility of side chains and their preferred orientations. nih.gov
Binding Free Energy CalculationMore accurate prediction of binding affinity (e.g., using MM-GBSA). tandfonline.com
Role of SolventElucidation of the role of water molecules in the binding interface.
Mechanism of ActionInsights into the dynamic process of ligand binding and unbinding.

Future Directions in 1 but 2 En 1 Yl 1h Indol 7 Amine Research

Design and Synthesis of Novel Derivatives with Enhanced Properties

The structural versatility of the indole (B1671886) ring allows for extensive modification to fine-tune its pharmacological properties. nih.gov Future synthetic efforts should focus on creating a library of derivatives based on the 1-(But-2-en-1-yl)-1H-indol-7-amine core to establish robust Structure-Activity Relationships (SAR).

Key synthetic strategies could include:

Modification of the N-Alkenyl Side Chain: The butenyl group at the N-1 position can be systematically altered. Research could explore variations in chain length, the position of the double bond, and the introduction of cyclic or aromatic moieties. Metal- and base-free N-alkenylation procedures offer versatile methods for synthesizing a diverse range of such analogs. diva-portal.org

Functionalization of the 7-Amino Group: The primary amine at the C-7 position is a prime site for modification. It can be acylated, alkylated, or used as a handle to link to other pharmacophores, creating bis-indole structures or conjugates with other bioactive molecules. researchgate.net Reductive amination of aldehydes and ketones is a well-established method for synthesizing various secondary and tertiary amines from a primary amine precursor. openstax.org

Substitution on the Indole Ring: Cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions can be employed to introduce a wide array of substituents at other positions (e.g., C-2, C-3, C-4, C-5, C-6) of the indole nucleus. nih.gov This allows for the exploration of how different electronic and steric properties on the ring affect biological activity.

Creation of Fused Heterocyclic Systems: The existing indole structure can serve as a precursor for more complex, rigid systems. For instance, intramolecular cyclization reactions could be designed to form pyrazino[1,2-a]indole (B3349936) cores, which have shown significant neuropsychiatric, anti-infectious, and anti-cancer properties. nih.gov

These synthetic endeavors will generate a diverse chemical library, essential for probing biological targets and optimizing potency, selectivity, and pharmacokinetic profiles.

Exploration of New Therapeutic Indications

Indole derivatives have demonstrated efficacy against a wide spectrum of diseases, suggesting that this compound and its future analogs could be valuable therapeutic candidates in multiple areas. nih.gov

Potential therapeutic avenues to explore include:

Oncology: The indole scaffold is a key component of numerous anticancer agents that act via mechanisms like tubulin inhibition, kinase inhibition, and as DNA intercalating agents. nih.govnih.govnih.gov New derivatives should be screened against a panel of cancer cell lines, including drug-resistant strains, to identify potential antiproliferative activity. nih.gov Specific targets could include protein kinases, histone deacetylases (HDACs), or tubulin polymerization. nih.gov

Inflammatory Diseases: Many indole-containing molecules, such as Indomethacin (B1671933), possess potent anti-inflammatory properties by modulating pathways like NF-κB and COX-2. nih.govresearchgate.net The novel derivatives could be evaluated in cellular and animal models of inflammation, such as lipopolysaccharide (LPS)-induced cytokine release in macrophages or carrageenan-induced paw edema. researchgate.netnih.gov

Neurodegenerative Disorders: The indole structure is found in key biomolecules like serotonin (B10506) and has been a foundation for drugs targeting neurodegenerative conditions. mdpi.comnih.gov The ability of new compounds to cross the blood-brain barrier should be assessed, followed by evaluation in models of Alzheimer's or Parkinson's disease.

Infectious Diseases: The indole nucleus is a component of various compounds with antimicrobial activity. researchgate.net Screening against a broad range of pathogenic bacteria and fungi could uncover new leads for anti-infective agents.

A systematic screening approach will be crucial to uncovering the full therapeutic potential of this compound family.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To move beyond phenotypic screening and understand how these novel compounds exert their effects at a molecular level, the integration of multi-omics technologies is essential. This systems biology approach can reveal drug targets, mechanisms of action, and potential biomarkers of response or toxicity. frontiersin.org

Future research should incorporate:

Transcriptomics (RNA-Seq): By analyzing changes in gene expression in cells treated with a lead compound, researchers can identify the signaling pathways and biological processes that are modulated. This can provide clues about the compound's primary targets and downstream effects. nih.gov For instance, upregulation of genes involved in apoptosis in cancer cells would support a specific mechanism of action.

Proteomics: This approach analyzes changes in the levels and post-translational modifications of proteins upon compound treatment. It can directly help in identifying the protein target of a drug or reveal compensatory mechanisms that cells activate in response to the treatment.

Metabolomics: Analyzing the global profile of small-molecule metabolites can provide a functional readout of the cellular state. Changes in metabolic pathways following treatment can highlight the biochemical impact of the compound and uncover unexpected off-target effects.

Integrated Analysis: The true power of this approach lies in combining data from all omics levels. frontiersin.org For example, identifying a gene that is transcriptionally upregulated, whose corresponding protein level increases, and whose metabolic product accumulates would provide strong, multi-layered evidence for the modulation of a specific pathway. This integrated analysis can help build comprehensive models of the drug's mechanism of action. frontiersin.orgyoutube.com

Applying these techniques can significantly accelerate the drug development process by providing a rational basis for lead optimization and patient selection in future clinical studies.

Development of Advanced Delivery Systems

Many promising therapeutic compounds, including indole derivatives, face challenges related to poor solubility, low bioavailability, and off-target toxicity. nih.govmdpi.com Advanced drug delivery systems can overcome these limitations by protecting the drug from degradation, enhancing its solubility, and enabling targeted delivery to the site of action.

Future research in this area should focus on:

Nanoparticle Formulations: Encapsulating this compound derivatives within nanocarriers such as polymeric nanoparticles, liposomes, or solid lipid nanoparticles can improve their pharmacokinetic profiles. nih.govresearchgate.net These systems can increase circulation time and allow for passive or active targeting to tumor tissues through the enhanced permeability and retention (EPR) effect or by functionalizing the nanoparticle surface with targeting ligands.

Niosomes: Niosomes are non-ionic surfactant-based vesicles that offer an alternative to liposomes for drug delivery. They are chemically stable and can be a cost-effective means of improving the therapeutic index of encapsulated drugs, including plant-isolated indole derivatives. jchr.org

Metal Complexation: The pharmacological properties of heterocyclic compounds can sometimes be improved by forming complexes with various transition metal ions, which can enhance solubility and bioavailability. mdpi.com

Stimuli-Responsive Systems: Designing delivery systems that release the drug in response to specific stimuli in the target microenvironment (e.g., lower pH in tumors, presence of specific enzymes) can further enhance efficacy and reduce systemic side effects.

By integrating medicinal chemistry with advanced formulation science, the therapeutic potential of novel this compound derivatives can be fully realized.

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